Structural Differentiation from the Nearest Commercially Available Analog (CAS 948541-55-7) Enables Distinct Target Engagement
The target compound places the 4‑trifluoromethoxyphenyl group at the 5‑position of the 1,3,4‑oxadiazole ring, whereas the closest commercially listed analog (CAS 948541‑55‑7) bears a benzyl group at that position and relocates the 4‑trifluoromethoxyphenyl motif to the acetamide nitrogen . In the 2‑(benzylthio)‑5‑aryloxadiazole series, the 5‑aryl group directly determines the shape and electronic character of the ATP‑competitive binding pose within the EGFR kinase pocket; the most potent compound in the published series (compound 3e, 5‑(2‑aminophenyl) analog) achieved an EGFR IC₅₀ of 1.51 µM and MCF‑7 anti‑proliferative IC₅₀ of 1.09 µM, whereas other 5‑aryl variants in the same study showed significantly higher IC₅₀ values [1]. Although direct EGFR IC₅₀ data for CAS 1286717‑26‑7 are not publicly available, the distinct 5‑(4‑trifluoromethoxyphenyl) substitution is predicted to confer a unique steric and electronic profile that cannot be replicated by the 5‑benzyl analog, making the two compounds non‑interchangeable for assays requiring specific kinase engagement [1][2].
| Evidence Dimension | 5‑Position aryl substituent identity and its impact on EGFR inhibitory activity within the 2‑(benzylthio)‑5‑aryloxadiazole chemotype |
|---|---|
| Target Compound Data | 5‑(4‑trifluoromethoxyphenyl); EGFR IC₅₀: not directly reported for this specific compound |
| Comparator Or Baseline | Compound 3e (2‑(5‑(benzylthio)‑1,3,4‑oxadiazol‑2‑yl)aniline): EGFR IC₅₀ = 1.51 µM, MCF‑7 IC₅₀ = 1.09 µM [1]. Other 5‑aryl analogs in the same library show EGFR IC₅₀ values deviating by >10‑fold [1]. |
| Quantified Difference | EGFR IC₅₀ variations >10‑fold observed among close 5‑aryl analogs in the published series; the exact difference between the target compound and the 5‑benzyl comparator cannot be quantified due to lack of head‑to‑head data. |
| Conditions | In vitro EGFR tyrosine kinase inhibition assay (HTRF KinEASE TK); MCF‑7 cell proliferation assay [1]. |
Why This Matters
For procurement aimed at EGFR‑focused screening, selection of the correct 5‑aryl regioisomer is critical because even subtle structural changes within the same chemotype can shift IC₅₀ by an order of magnitude or more [1].
- [1] Liu K, Lu X, Zhang HJ, Sun J, Zhu HL. Eur J Med Chem. 2012;47(1):473-8. doi: 10.1016/j.ejmech.2011.11.015. (Reports EGFR IC₅₀ = 1.51 µM and MCF‑7 IC₅₀ = 1.09 µM for compound 3e; demonstrates that other 5‑aryl analogs exhibit markedly different potencies). View Source
- [2] European Patent EP2278879 (WO2009129372). Compounds, compositions and methods comprising oxadiazole derivatives. Published 2011-02-02. (Provides the synthetic route and general SAR framework for the 1,3,4-oxadiazole-2-yl acetamide class to which the target compound belongs). View Source
